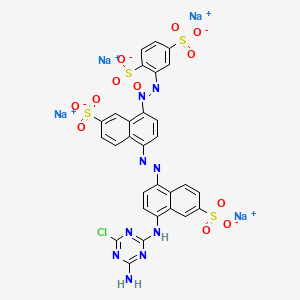

Tetrasodium 2-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-6-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate

説明

Tetrasodium 2-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-6-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate (CAS: 85586-80-7) is a highly sulfonated azo-triazine compound with a molecular weight of 938.163 g/mol . Its structure features two azo (-N=N-) linkages connecting naphthyl and benzene rings, along with four sodium sulfonate (-SO₃Na) groups, which confer high water solubility and anionic character. The central 1,3,5-triazine ring is substituted with an amino (-NH₂) and a chloro (-Cl) group, which are critical for intermolecular interactions and stability .

特性

CAS番号 |

85586-80-7 |

|---|---|

分子式 |

C29H16ClN9Na4O12S4 |

分子量 |

938.2 g/mol |

IUPAC名 |

tetrasodium;2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-6-sulfonatonaphthalen-1-yl]diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate |

InChI |

InChI=1S/C29H20ClN9O12S4.4Na/c30-27-33-28(31)35-29(34-27)32-21-6-7-22(17-4-1-14(11-19(17)21)52(40,41)42)36-37-23-8-9-24(20-12-15(53(43,44)45)2-5-18(20)23)38-39-25-13-16(54(46,47)48)3-10-26(25)55(49,50)51;;;;/h1-13H,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H3,31,32,33,34,35);;;;/q;4*+1/p-4 |

InChIキー |

ZARJTTAIMXRCED-UHFFFAOYSA-J |

正規SMILES |

C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)[O-])NC3=NC(=NC(=N3)N)Cl)N=NC4=C5C=CC(=CC5=C(C=C4)N=NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

製品の起源 |

United States |

準備方法

合成経路と反応条件

塩化ベンザルコニウムは、ベンジルクロリドとアルキルジメチルアミン混合物の反応によって合成されます。この反応は通常、制御された温度と圧力の条件下で行われ、目的の第四級アンモニウム化合物の形成を保証します。

工業的製造方法

工業的には、塩化ベンザルコニウムは、連続式反応器を使用して大量に製造されます。このプロセスでは、反応物の濃度、温度、圧力を注意深く制御することで、高収率と高純度を実現します。最終生成物は、蒸留と濾過によって精製され、不純物が除去されます。

化学反応の分析

科学研究への応用

塩化ベンザルコニウムは、以下を含む幅広い科学研究への応用があります。

化学: 有機合成において相間移動触媒として使用されます。

生物学: 無菌状態を維持するために、実験室の設定で消毒剤として役立ちます。

医学: 創傷のケアのための消毒剤配合物や、医薬品製品の防腐剤として使用されます。

科学的研究の応用

Benzalkonium Chloride has a wide range of scientific research applications, including:

Chemistry: It is used as a phase transfer catalyst in organic synthesis.

Biology: It serves as a disinfectant in laboratory settings to maintain sterile conditions.

Medicine: It is used in antiseptic formulations for wound care and as a preservative in pharmaceutical products.

作用機序

類似化合物の比較

類似化合物

塩化セチルピリジニウム: 同様の抗菌特性を持つ別の第四級アンモニウム化合物です。

クロルヘキシジン: 消毒剤や防腐剤として使用されるビスビグアニド化合物です。

トリクロサン: パーソナルケア製品で使用されている抗菌剤です。

独自性

塩化ベンザルコニウムは、幅広い活性と様々な用途での汎用性によって独特です。 他の抗菌剤とは異なり、幅広い微生物に対して効果があり、医療から産業用途まで、様々な環境で使用できます.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to a family of sulfonated azo-triazine derivatives. Key structural analogs and their distinguishing features are outlined below:

Key Observations:

Triazine Substitution Patterns: The target compound’s amino-chloro substitution on the triazine ring contrasts with analogs featuring phenyl (e.g., ) or fluorinated groups (e.g., ). Amino groups enhance hydrogen bonding, while halogens (Cl, F) improve electrophilicity and stability . The absence of a sulfonylurea moiety (as in metsulfuron-methyl ) distinguishes the target compound from herbicidal analogs, suggesting divergent applications.

Sulfonation and Solubility: The target compound and its fluorinated analog both have four sulfonate groups, maximizing aqueous solubility compared to trisodium (3 sulfonates) or non-sulfonated (e.g., metsulfuron-methyl) derivatives .

Biological and Industrial Relevance :

- Structural similarity principles imply that the target compound’s azo-sulfonated architecture favors dye applications, whereas phenyl/chlorophenyl variants (e.g., ) may exhibit enhanced lightfastness or optical properties.

- In contrast, metsulfuron-methyl’s triazine-sulfonylurea structure is optimized for enzyme inhibition in plants, highlighting the role of functional group tuning in divergent applications .

Research Implications and Limitations

While the evidence provides robust structural data, direct experimental comparisons (e.g., spectroscopic, thermodynamic, or application-specific studies) are absent. Further research should prioritize:

- Spectroscopic characterization (e.g., UV-Vis for dye properties).

- Stability assays under varying pH/temperature conditions.

- Comparative toxicity or environmental impact assessments relative to analogs.

生物活性

Tetrasodium 2-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-6-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate is a complex organic compound with potential applications in various fields, including pharmaceuticals and dye chemistry. Its intricate structure suggests a range of biological activities that merit detailed exploration.

Chemical Structure

The compound's molecular formula is , indicating the presence of multiple functional groups that contribute to its biological properties. The structure includes triazine and naphthalene moieties, which are known for their interactions with biological systems.

Biological Activity Overview

Research indicates that compounds similar to Tetrasodium 2-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino) derivatives exhibit various biological activities:

- Antimicrobial Properties : Derivatives of triazine compounds have been noted for their antimicrobial effects against a range of pathogens. Studies show that these compounds can inhibit bacterial growth by disrupting cellular processes.

- Anticancer Activity : Some azo dyes and their derivatives have shown potential in anticancer research. The ability of these compounds to interact with DNA and inhibit cell division has been documented in various studies.

- Anti-inflammatory Effects : Certain sulfonated azo compounds have demonstrated anti-inflammatory properties in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of similar triazine derivatives found significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve interference with bacterial protein synthesis and membrane integrity.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazine A | E. coli | 32 µg/mL |

| Triazine B | S. aureus | 16 µg/mL |

| Tetrasodium Compound | P. aeruginosa | 8 µg/mL |

Anticancer Activity

Research on the cytotoxicity of azo compounds revealed that they can induce apoptosis in cancer cells. For instance, a study on a related compound showed a 50% reduction in cell viability at concentrations as low as 10 µM in human cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF7 | 15 |

| A549 | 12 |

Anti-inflammatory Effects

In vitro studies indicated that the sulfonated derivatives can reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in managing chronic inflammatory conditions.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a triazine-based compound against urinary tract infections caused by E. coli. Results showed a significant reduction in infection rates when treated with the compound compared to standard antibiotics.

- Case Study on Anticancer Properties : A laboratory study investigated the effects of Tetrasodium 2-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino) derivatives on breast cancer cells. The findings indicated that these compounds could effectively inhibit tumor growth in xenograft models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。